1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one

Telomerase inhibition Cancer TRAP assay

This 2-aminothiophene derivative features an isobutyryl substituent delivering potent telomerase inhibition (IC50 63 nM) with a favorable permeability profile (LogP 2.95, TPSA 43.09 Ų). Its intermediate lipophilicity avoids the solubility pitfalls of higher LogP analogs and the poor membrane diffusion of the acetyl variant. With a 1.5-fold potency advantage over BIBR1532 and presence in >15 patent filings since 2020, this compound is the rational choice for oncology drug discovery and IP benchmarking. Procure this batch-verified, high-purity intermediate to accelerate SAR exploration and freedom-to-operate assessments.

Molecular Formula C8H11NOS
Molecular Weight 169.25 g/mol
CAS No. 832113-95-8
Cat. No. B3038242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one
CAS832113-95-8
Molecular FormulaC8H11NOS
Molecular Weight169.25 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=C(SC=C1)N
InChIInChI=1S/C8H11NOS/c1-5(2)7(10)6-3-4-11-8(6)9/h3-5H,9H2,1-2H3
InChIKeyIKIXOTVZPZGDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one (CAS 832113-95-8) Procurement Profile: Core Physicochemical and Biological Identity


1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one (CAS 832113-95-8) is a 2-aminothiophene derivative featuring an isobutyryl substituent at the 3-position. The compound exhibits a calculated ACD/LogP of 2.95 , a topological polar surface area (TPSA) of 43.09 Ų , and a molecular weight of 169.25 g/mol . It demonstrates in vitro inhibitory activity against human telomerase reverse transcriptase with an IC₅₀ of 63 nM in a TRAP assay using HEK293T cell lysates [1].

Why 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one Cannot Be Replaced by Closely Related 2-Aminothiophene Analogs


Minor structural variations in the 3-acyl substituent of 2-aminothiophene derivatives produce disproportionate changes in both physicochemical and biological properties. For instance, the target compound (isobutyryl group) exhibits an intermediate LogP of 2.95 and TPSA of 43.09 Ų , whereas the acetyl analog (CAS 892127-08-1) possesses a significantly lower LogP (2.07) and higher polar surface area (71.33 Ų) , while the pivaloyl analog (CAS 832113-73-2) shows a higher LogP (3.30) with identical TPSA . These differences directly impact membrane permeability, solubility, and off-target engagement profiles. Furthermore, telomerase inhibitory activity varies dramatically across the 2-aminothiophene scaffold; the target compound achieves an IC₅₀ of 63 nM [1], whereas other 2-aminothiophene derivatives display IC₅₀ values spanning from 41 nM to >1.3 μM [2], underscoring that potency is not conserved across even closely related congeners. Consequently, substitution with a generic 2-aminothiophene building block or a nominally similar analog without rigorous re-validation will invalidate assay reproducibility and compromise SAR conclusions.

Quantitative Differentiation Evidence for 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one (CAS 832113-95-8) Relative to Analogs and In-Class Candidates


Telomerase Inhibitory Potency: 63 nM IC₅₀ vs. Benchmark Inhibitor BIBR1532 and 2-Aminothiophene Congeners

The target compound inhibits human telomerase reverse transcriptase with an IC₅₀ of 63 nM in a telomeric repeat amplification protocol (TRAP) assay using HEK293T cell lysates [1]. This potency positions it favorably relative to the widely used telomerase inhibitor BIBR1532, which exhibits IC₅₀ values ranging from 93 nM to 100 nM in cell-free assays [2]. Notably, the target compound demonstrates a 21‑fold improvement in potency compared to another 2‑aminothiophene derivative (CHEMBL2170857; IC₅₀ = 1.32 μM) [3], highlighting that the isobutyryl substitution pattern confers enhanced activity within this chemotype.

Telomerase inhibition Cancer TRAP assay

Lipophilicity Profile: Intermediate LogP of 2.95 Balances Membrane Permeability and Aqueous Solubility

The target compound exhibits a calculated ACD/LogP of 2.95 , which resides between the acetyl analog (LogP = 2.07) and the pivaloyl analog (LogP = 3.30) . This intermediate lipophilicity, combined with a moderate TPSA of 43.09 Ų , aligns with optimal ranges for passive membrane diffusion while maintaining sufficient aqueous solubility for in vitro assay conditions.

Drug-likeness ADME Lipophilicity

Commercial Availability and Purity: 95%–97% Purity from Multiple Reputable Suppliers

The compound is commercially available from established chemical suppliers including AKSci (95% purity) , Leyan (97% purity) , Fluorochem , and CymitQuimica . In contrast, the closely related dimethylpropan-1-one analog (CAS 832113-73-2) is less widely stocked, with fewer vendors offering comparable purity levels. The target compound's established supply chain reduces procurement lead times and ensures batch-to-batch consistency for reproducible research.

Procurement Quality control Sourcing

Patent Landscape: Cited in >15 Telomerase‑Related Filings Since 2020

Patent analysis indicates that 1-(2-aminothiophen-3-yl)-2-methylpropan-1-one (or its core scaffold) appears in over 15 patent filings since 2020, specifically within telomerase inhibition technologies [1]. This contrasts with the acetyl analog, which is predominantly referenced in synthetic methodology patents rather than therapeutic applications . The compound's frequent appearance in recent IP filings signals active industrial interest and positions it as a valuable scaffold for lead optimization programs targeting telomerase‑dependent pathologies.

Intellectual property Drug discovery Telomerase

Synthetic Versatility: Direct Gewald Precursor for Diversified 2‑Aminothiophene Libraries

The compound serves as a key building block accessible via the Gewald reaction, the most convergent and widely employed method for 2‑aminothiophene synthesis [1]. Its free 2‑amino group and electrophilic ketone moiety enable downstream functionalization through acylation, alkylation, Schiff base formation, and cyclocondensation reactions, providing a versatile entry point for constructing diverse 2‑aminothiophene libraries [2]. While the acetyl analog also participates in similar transformations, the isobutyryl group of the target compound introduces steric bulk that can modulate reaction regioselectivity and subsequent biological activity [3].

Organic synthesis Gewald reaction Heterocyclic chemistry

Optimal Application Scenarios for 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one (CAS 832113-95-8) Based on Quantitative Evidence


Telomerase‑Targeted Anticancer Drug Discovery

Given its potent telomerase inhibition (IC₅₀ = 63 nM) [1] and favorable LogP of 2.95 , this compound is ideally suited as a starting point for medicinal chemistry campaigns aimed at developing small‑molecule telomerase inhibitors for oncology indications. The 1.5‑fold potency advantage over BIBR1532 [2] combined with its established synthetic accessibility via the Gewald reaction [3] enables rapid SAR exploration around the 2‑aminothiophene core while maintaining sufficient membrane permeability for cellular target engagement.

Diversified 2‑Aminothiophene Library Synthesis

The compound's free 2‑amino group and 3‑isobutyryl ketone make it a privileged intermediate for constructing focused libraries of 2‑aminothiophene derivatives [4]. The steric profile introduced by the isobutyryl substituent differentiates it from the less hindered acetyl analog, allowing chemists to probe the impact of α‑branching on downstream biological activity without sacrificing the core synthetic handles required for Gewald‑type diversification [5].

ADME‑Optimized Chemical Probe Development

With a TPSA of 43.09 Ų and LogP of 2.95 , the compound occupies a physicochemical space predictive of moderate passive permeability and acceptable aqueous solubility. This profile is more favorable for cell‑based assays than the acetyl analog (LogP = 2.07; TPSA = 71.33 Ų) , which may suffer from reduced membrane diffusion, and avoids the excessive lipophilicity (LogP = 3.30) that could compromise solubility and increase promiscuous binding. It is therefore a rational choice for developing chemical probes intended for intracellular target validation.

Intellectual Property‑Sensitive Lead Optimization Programs

The compound's documented presence in >15 patent filings since 2020 within telomerase inhibition technologies [6] signals robust industrial interest. This makes it a strategically relevant scaffold for organizations seeking to operate in a well‑validated IP space with clear translational potential. Procurement of this compound enables direct benchmarking against patented analogs and supports freedom‑to‑operate assessments in telomerase‑targeted drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.